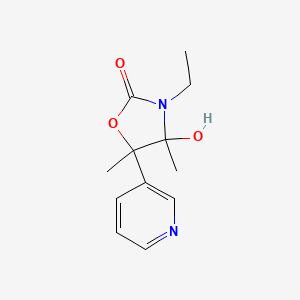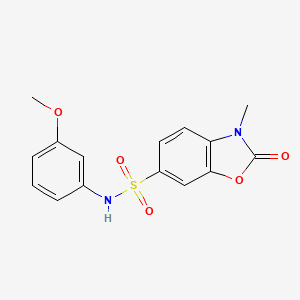![molecular formula C18H19N5O3S B4328720 N-[3-(dipropionylamino)[1,3]thiazolo[4,5-b]quinoxalin-2(3H)-ylidene]propanamide](/img/structure/B4328720.png)
N-[3-(dipropionylamino)[1,3]thiazolo[4,5-b]quinoxalin-2(3H)-ylidene]propanamide
Descripción general
Descripción
N-[3-(dipropionylamino)[1,3]thiazolo[4,5-b]quinoxalin-2(3H)-ylidene]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-[3-(dipropionylamino)[1,3]thiazolo[4,5-b]quinoxalin-2(3H)-ylidene]propanamide is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-[3-(dipropionylamino)[1,3]thiazolo[4,5-b]quinoxalin-2(3H)-ylidene]propanamide has been reported to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of topoisomerase II, and reduce the production of pro-inflammatory cytokines and reactive oxygen species. Moreover, this compound has been found to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-(dipropionylamino)[1,3]thiazolo[4,5-b]quinoxalin-2(3H)-ylidene]propanamide in lab experiments include its potent cytotoxicity against cancer cells, anti-inflammatory and antioxidant activities, and low toxicity towards normal cells. However, the limitations of using this compound include the need for further studies to fully understand its mechanism of action, potential toxicity towards non-cancer cells, and the need for optimization of its synthesis method to improve yield and purity.
Direcciones Futuras
For the research on N-[3-(dipropionylamino)[1,3]thiazolo[4,5-b]quinoxalin-2(3H)-ylidene]propanamide include further studies to fully understand its mechanism of action, optimization of its synthesis method to improve yield and purity, and development of more potent analogs with improved pharmacokinetic properties. Moreover, this compound has potential applications in the treatment of inflammatory diseases, and further studies are needed to evaluate its efficacy in preclinical and clinical trials.
Aplicaciones Científicas De Investigación
N-[3-(dipropionylamino)[1,3]thiazolo[4,5-b]quinoxalin-2(3H)-ylidene]propanamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has demonstrated significant anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[3-[di(propanoyl)amino]-[1,3]thiazolo[4,5-b]quinoxalin-2-ylidene]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-4-13(24)21-18-23(22(14(25)5-2)15(26)6-3)16-17(27-18)20-12-10-8-7-9-11(12)19-16/h7-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYABLVZTRJRRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=NC3=CC=CC=C3N=C2S1)N(C(=O)CC)C(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, N-[3-[bis(1-oxopropyl)amino]thiazolo[4,5-b]quinoxalin-2(3H)-yliden]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-methyl-6-nitrophenyl)acetamide](/img/structure/B4328640.png)
![N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B4328642.png)

![10-benzyl-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B4328652.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4328663.png)
![2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-nitro-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4328674.png)
![5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4328678.png)

![ethyl 5-bromo-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4328690.png)
![methyl 2-benzyl-7-{[(4-tert-butylphenyl)sulfonyl]amino}-1,3-benzoxazole-5-carboxylate](/img/structure/B4328701.png)
![methyl 2-benzyl-7-{[(2,5-dimethyl-3-thienyl)sulfonyl]amino}-1,3-benzoxazole-5-carboxylate](/img/structure/B4328707.png)
![ethyl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4328709.png)
![2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile](/img/structure/B4328724.png)
![10-[2-(3,4-diethoxyphenyl)ethyl]-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B4328725.png)